molecular formula C23H24O7 B2605335 (Z)-tert-butyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858756-00-0

(Z)-tert-butyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2605335
CAS No.: 858756-00-0
M. Wt: 412.438
InChI Key: GOYPZAGURHFCIH-JMIUGGIZSA-N
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Description

(Z)-tert-butyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C23H24O7 and its molecular weight is 412.438. The purity is usually 95%.
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Scientific Research Applications

Epoxide Formation and Characterization

Research by Dawid et al. (2001) on the epoxide of a ketene acetal demonstrates the formation and characterization of a new type of oxirane, which is relevant to understanding the reactivity and potential applications of similar complex molecules in synthetic chemistry (Dawid, Venneri, & Warkentin, 2001).

Catalytic Reactions for Organic Synthesis

Liu and Hii (2011) explored alternative catalysts for the Fujiwara-Moritani reactions, which involve the coupling of acetanilides and butyl acrylate. This research is relevant for the synthesis of complex organic compounds, including those with benzofuran moieties (Liu & Hii, 2011).

Molecular and Solid-State Structure Analysis

The work by Tomaščiková et al. (2008) on the molecular and solid-state structure of a complex molecule provides insights into the analytical techniques used to elucidate the structure of intricate organic compounds, which is crucial for understanding their chemical properties and potential applications (Tomaščiková et al., 2008).

Hydrogenation Reactions for Asymmetric Synthesis

Imamoto et al. (2012) discussed the use of chiral phosphine ligands for the rhodium-catalyzed asymmetric hydrogenation of alkenes. Such catalytic systems could be applicable in the enantioselective synthesis of compounds containing similar structural features to the query compound (Imamoto et al., 2012).

Properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-23(2,3)30-21(24)13-28-16-8-9-17-19(12-16)29-20(22(17)25)10-14-6-7-15(26-4)11-18(14)27-5/h6-12H,13H2,1-5H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYPZAGURHFCIH-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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